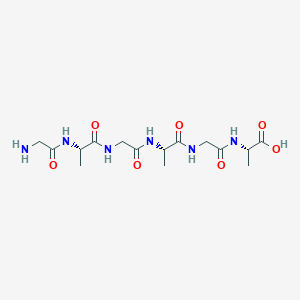
Cyclohexyltin(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyltin(3+) is an organotin compound characterized by the presence of three cyclohexyl groups attached to a tin atom. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Cyclohexyltin(3+) can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyltin chloride with cyclohexyl lithium. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran .
Industrial production methods for cyclohexyltin(3+) may involve similar synthetic routes but on a larger scale. These methods often require stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Cyclohexyltin(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cyclohexyltin(3+) can be converted to its corresponding oxide or hydroxide forms. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert cyclohexyltin(3+) to lower oxidation states .
Substitution reactions are also common, where cyclohexyltin(3+) reacts with halides or other nucleophiles to form new organotin compounds. These reactions often require specific conditions, such as the presence of a catalyst or specific temperature and pressure settings .
Wissenschaftliche Forschungsanwendungen
Cyclohexyltin(3+) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and cycloaddition reactions . In biology, cyclohexyltin(3+) compounds are studied for their potential use as antifungal and antibacterial agents .
In medicine, cyclohexyltin(3+) derivatives are explored for their potential therapeutic applications, including as anticancer agents. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development . In industry, cyclohexyltin(3+) is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Wirkmechanismus
The mechanism of action of cyclohexyltin(3+) involves its interaction with various molecular targets and pathways. In biological systems, cyclohexyltin(3+) can bind to proteins and enzymes, altering their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .
The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action. These complexes can interfere with normal cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyltin(3+) can be compared with other organotin compounds such as butyltin, phenyltin, and tricyclohexyltin chloride. While all these compounds share the presence of tin atoms bonded to organic groups, cyclohexyltin(3+) is unique due to the presence of three cyclohexyl groups, which confer specific chemical properties and reactivity .
Similar compounds include:
- Butyltin compounds
- Phenyltin compounds
- Tricyclohexyltin chloride
Cyclohexyltin(3+) stands out due to its higher thermal stability and unique reactivity patterns, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
144441-38-3 |
|---|---|
Molekularformel |
C6H11Sn+3 |
Molekulargewicht |
201.86 g/mol |
IUPAC-Name |
cyclohexyltin(3+) |
InChI |
InChI=1S/C6H11.Sn/c1-2-4-6-5-3-1;/h1H,2-6H2;/q;+3 |
InChI-Schlüssel |
USYLXPHKLUWCNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Sn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


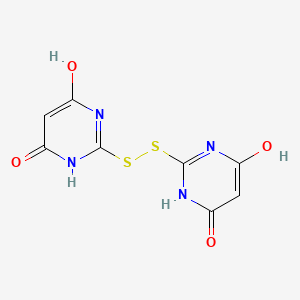
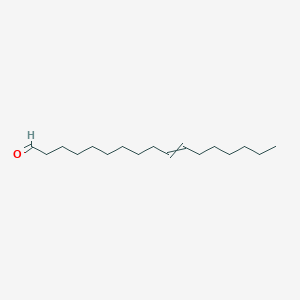


![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
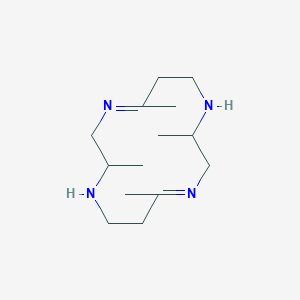
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
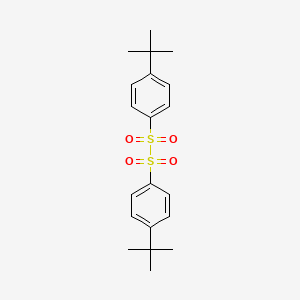
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
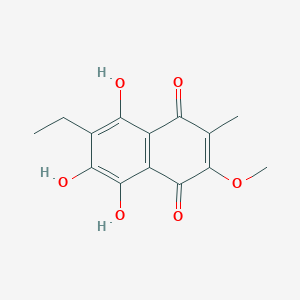
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)
